2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4,5,6,7-tetrahydro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYLMZIAJQKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 2 Iodo 4,5,6,7 Tetrahydrobenzo B Thiophene
The Iodine Atom as a Versatile Functional Handle in Organic Transformations
The iodine atom in 2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene serves as an excellent functional handle for organic synthesis. Its high polarizability and the relatively weak carbon-iodine bond make it a highly effective leaving group in a variety of reactions. This reactivity is particularly pronounced in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium catalyst to the C-I bond is a key step. orgsyn.org The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides, often allowing for milder reaction conditions and broader substrate scope. wikipedia.org Furthermore, the iodo-substituent can activate the thiophene (B33073) ring for certain nucleophilic substitution reactions. The ability to readily transform the iodo group into carbon-carbon, carbon-nitrogen, and other bonds underscores its importance as a strategic element in the synthesis of complex thiophene-containing molecules.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of new bonds. For this compound, palladium-catalyzed reactions are particularly prominent, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov In the case of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position. The reaction is tolerant of a variety of functional groups and typically proceeds with high yields.
The general reaction involves the coupling of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | High |
| 3 | Thiophene-3-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | High |
Note: The yields are generalized as "High" based on typical Suzuki-Miyaura reactions of iodo-thiophenes. Specific yields for the title compound would require experimental verification.
Sonogashira Coupling and Related Alkyne Functionalizations
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of alkynyl-substituted 4,5,6,7-tetrahydrobenzo[b]thiophenes, which are versatile intermediates for further transformations.
The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper salt, and a base leads to the corresponding 2-alkynyl derivative. Copper-free Sonogashira protocols have also been developed. nih.gov
Table 2: Typical Conditions for Sonogashira Coupling of this compound with a Terminal Alkyne
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | High |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 60 | High |
| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | High |
Note: The yields are generalized as "High" based on typical Sonogashira reactions of iodo-thiophenes. Specific yields for the title compound would require experimental verification.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.gov This reaction provides a direct route to 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which are important scaffolds in medicinal chemistry. The reaction is known for its broad substrate scope, accommodating a wide range of primary and secondary amines.
The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination. Different generations of ligands have been developed to improve catalyst performance and expand the scope of the reaction.
Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | High |
| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | High |
| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | High |
Note: The yields are generalized as "High" based on typical Buchwald-Hartwig aminations of iodo-arenes. Specific yields for the title compound would require experimental verification.
Other Palladium-Mediated Processes
Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the iodo group in this compound can participate in other palladium-catalyzed transformations. These include the Heck reaction, which forms a new carbon-carbon bond between the aryl halide and an alkene, and the Stille coupling, which utilizes organotin reagents. organic-chemistry.orgresearchgate.net These reactions further expand the synthetic utility of this versatile building block. The Stille reaction, for instance, is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a drawback. wikipedia.orglibretexts.org
Nucleophilic Substitution Reactions and Transformations
While less common than palladium-catalyzed couplings for aryl iodides, nucleophilic aromatic substitution (SNAAr) can occur under certain conditions, particularly if the thiophene ring is activated by electron-withdrawing groups. libretexts.org However, for a relatively electron-rich system like 4,5,6,7-tetrahydrobenzo[b]thiophene, these reactions typically require harsh conditions or copper catalysis, as seen in the Ullmann condensation. organic-chemistry.org For instance, the reaction with alkoxides or thiolates to form ethers and thioethers, respectively, may be facilitated by the use of a copper catalyst.
Electrophilic Substitution Reactions on the Thiophene Moiety
The thiophene ring in this compound, while part of a larger fused system, retains its characteristic susceptibility to electrophilic substitution reactions. The electron-rich nature of the thiophene ring facilitates reactions such as formylation and acylation. organic-chemistry.orgthieme-connect.deyoutube.com The regioselectivity of these substitutions is influenced by the existing substituents on the thiophene ring. The iodine atom at the C-2 position is generally considered a deactivating but ortho- and para-directing substituent. In the context of the five-membered thiophene ring, electrophilic attack is strongly favored at the C-5 position, which is adjacent to the sulfur atom and para to the iodo substituent.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com For tetrahydrobenzo[b]thiophene derivatives, this reaction provides a reliable method for introducing a formyl group, which can serve as a versatile handle for further synthetic transformations. researchgate.net Studies have shown that by carefully controlling the reaction conditions, it is possible to selectively introduce a formyl group at the C-5 position of the thiophene ring. researchgate.net This electrophilic aromatic substitution proceeds via the formation of a chloroiminium salt, which acts as the electrophile. youtube.com
Friedel-Crafts Acylation: This classic reaction involves the introduction of an acyl group onto the thiophene ring using an acylating agent (such as an acyl chloride or anhydride) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). google.comgoogle.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) or 1,2-dichloroethane. google.com Similar to formylation, the acylation of this compound is expected to occur preferentially at the C-5 position. The resulting ketone can then be used as a precursor for the synthesis of a wide array of more complex molecules. researchgate.net It is crucial to use anhydrous conditions, as the Lewis acid catalysts are highly moisture-sensitive.
The table below summarizes the key electrophilic substitution reactions on the tetrahydrobenzo[b]thiophene core.
Table 1: Electrophilic Substitution Reactions| Reaction | Reagents | Typical Position of Substitution | Product Functional Group |
|---|---|---|---|
| Vilsmeier-Haack Formylation | DMF, POCl₃ | C-5 | Aldehyde (-CHO) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C-5 | Ketone (-COR) |
Strategies for Fused Heterocyclic System Construction from 4,5,6,7-Tetrahydrobenzo[b]thiophene Precursors
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems, many of which exhibit significant biological activity. ekb.eg Various synthetic strategies have been developed to construct pyrazole (B372694), pyrimidine (B1678525), pyridazine (B1198779), and other polycyclic systems onto this core structure.
Synthesis of Pyrazole, Pyrimidine, and Pyridazine Derivatives
The functional groups on substituted tetrahydrobenzo[b]thiophenes, often introduced via methods like the Gewald reaction, serve as reactive sites for cyclocondensation reactions to form a variety of five- and six-membered heterocyclic rings. nih.govekb.egnih.gov
Pyrazole Derivatives: Pyrazoles, five-membered rings with two adjacent nitrogen atoms, can be synthesized from tetrahydrobenzo[b]thiophene precursors. nih.gov One common method involves the reaction of a β-keto-ester or a related 1,3-dicarbonyl derivative of tetrahydrobenzo[b]thiophene with hydrazine (B178648) or its derivatives. mdpi.com For instance, a 2-amino-3-carboxamide derivative of tetrahydrobenzo[b]thiophene can be reacted with hydrazine hydrate (B1144303) to yield fused pyrazole systems. ekb.eg Similarly, 1H-pyrazole-4-carbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been synthesized as part of medicinal chemistry efforts. nih.gov The synthesis often involves a cyclocondensation reaction where the hydrazine provides the two nitrogen atoms for the new pyrazole ring. chim.itmdpi.com
Pyrimidine Derivatives: Pyrimidines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 3. A versatile route to fused pyrimidine systems, such as tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines, starts from 2-amino-3-carboxylate or 2-amino-3-carbonitrile derivatives of tetrahydrobenzo[b]thiophene. nih.govresearchgate.net These precursors can undergo cyclocondensation with reagents like formamide (B127407), urea, or thiourea (B124793). ekb.eg For example, reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with formamide leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4-one. nih.gov This approach is widely used due to the accessibility of the starting aminothiophene derivatives via the Gewald reaction. bu.edu.egpnrjournal.com
Pyridazine Derivatives: Pyridazines are six-membered aromatic rings with two adjacent nitrogen atoms. The synthesis of pyridazine-fused systems can be achieved from tetrahydrobenzo[b]thiophene precursors containing dicarbonyl functionalities. uminho.pt Reaction of these 1,4-dicarbonyl compounds with hydrazine hydrate leads to the formation of the pyridazine ring. nih.gov Another strategy involves the coupling of a diazonium salt derived from an aminotetrahydrobenzo[b]thiophene with an active methylene (B1212753) compound, followed by cyclization to afford the pyridazine ring. ekb.egresearchgate.net
The table below outlines synthetic routes to these key heterocyclic derivatives.
Table 2: Synthesis of Fused Heterocycles| Target Heterocycle | Precursor Functional Group on Tetrahydrobenzo[b]thiophene | Typical Reagent | Reference |
|---|---|---|---|
| Pyrazole | 1,3-Dicarbonyl or equivalent | Hydrazine hydrate | ekb.egnih.gov |
| Pyrimidine | 2-Amino-3-carbonitrile/carboxylate | Formamide, Urea, Thiourea | nih.govekb.eg |
| Pyridazine | 1,4-Dicarbonyl or diazonium salt | Hydrazine hydrate, Active methylene compounds | ekb.egnih.gov |
Annulation Reactions to Create Novel Polycyclic Systems
Annulation, or ring-forming, reactions are powerful tools for building complex polycyclic architectures from simpler starting materials. juniperpublishers.com The tetrahydrobenzo[b]thiophene core can serve as the foundation for such constructions.
One strategy involves the functionalization of the thiophene or the cyclohexane (B81311) ring with groups that can participate in intramolecular cyclizations. For example, derivatives of tetrahydrobenzo[b]thiophene can be elaborated and then cyclized to create additional fused rings. Research has shown the synthesis of annulated products through the cyclization of thiourea derivatives prepared from aminotetrahydrobenzo[b]thiophenes. researchgate.net
A well-known annulation method is the Robinson annulation, which constructs a six-membered ring through a sequence of a Michael addition and an aldol (B89426) condensation. juniperpublishers.com A ketone on the cyclohexane part of a tetrahydrobenzo[b]thiophene derivative could potentially act as the nucleophile in a Michael addition to an α,β-unsaturated ketone, initiating the annulation cascade to form a tricyclic system.
Furthermore, modern catalytic methods enable novel annulation reactions. For example, transition-metal-catalyzed carbonylative annulation reactions can be employed to construct new heterocyclic rings, such as furanones, fused to an existing aromatic system. researchgate.net The synthesis of complex, multi-ring systems like naphtho[2,1-b:4,3-g]bisbenzo[b]thiophene demonstrates the potential to build extensive polycyclic aromatic systems starting from benzothiophene-based precursors. elsevierpure.com
Cyclization Reactions involving Iodinated Intermediates
The iodine atom in this compound is not merely a passive substituent; it is a highly useful functional group for mediating cyclization reactions, primarily through transition-metal-catalyzed cross-coupling and subsequent intramolecular reactions.
A prominent strategy involves using the C-I bond for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. In this approach, the 2-iodo group is first replaced by a new substituent that contains a reactive site. For example, a Sonogashira coupling can introduce an alkyne group. This newly installed side chain can then undergo an intramolecular cyclization with another part of the molecule to form a new fused ring. This two-step sequence of cross-coupling followed by cyclization is a powerful method for constructing complex polycyclic systems.
Direct intramolecular cyclization involving the iodine atom is also a key strategy. Electrophilic cyclization, where an electrophile triggers the ring-closing process, is a common method for synthesizing benzo[b]thiophenes and related structures. nih.gov In a similar vein, an iodinated precursor like this compound can be functionalized at the C-3 position with a suitable chain that can then cyclize back onto the thiophene ring or the adjacent benzene (B151609) ring. Copper- or palladium-catalyzed intramolecular C-S or C-C bond-forming reactions starting from an ortho-iodinated aromatic are well-established methods for forming fused heterocycles. organic-chemistry.org For instance, an Ullmann-type C-S bond coupling can be used to form a new sulfur-containing ring. organic-chemistry.org
The table below lists the chemical compounds mentioned in this article.
Spectroscopic and Computational Characterization of 2 Iodo 4,5,6,7 Tetrahydrobenzo B Thiophene and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive structure of 2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene would be established using a combination of modern spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure of organic compounds. For this compound, the following observations would be anticipated:
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring and the tetrahydro-fused ring. The proton at the C3 position of the thiophene ring would likely appear as a singlet in the aromatic region. The four methylene (B1212753) groups of the cyclohexene ring would give rise to multiplets in the aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. One would expect to see signals corresponding to the carbon atoms of the thiophene ring, including the carbon bearing the iodine atom (C2), and the carbons of the fused aliphatic ring. The chemical shift of the C2 carbon would be significantly influenced by the electronegativity of the iodine atom.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C3-H | Singlet, Aromatic Region | Aromatic Region |
| C4-H₂ | Multiplet, Aliphatic Region | Aliphatic Region |
| C5-H₂ | Multiplet, Aliphatic Region | Aliphatic Region |
| C6-H₂ | Multiplet, Aliphatic Region | Aliphatic Region |
| C7-H₂ | Multiplet, Aliphatic Region | Aliphatic Region |
| C2 | - | Aliphatic Region (influenced by Iodine) |
| C3 | - | Aromatic Region |
| C3a | - | Aromatic Region |
| C7a | - | Aromatic Region |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands for:
C-H stretching vibrations: for the sp² hybridized carbons of the thiophene ring and the sp³ hybridized carbons of the cyclohexene ring.
C=C stretching vibrations: corresponding to the double bonds within the thiophene ring.
C-S stretching vibrations: indicative of the thiophene ring.
C-I stretching vibration: which would appear in the fingerprint region of the spectrum.
A summary of expected IR absorption bands is provided in the table below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (sp²) stretch | 3100 - 3000 |
| C-H (sp³) stretch | 3000 - 2850 |
| C=C stretch | 1650 - 1450 |
| C-S stretch | 800 - 600 |
| C-I stretch | 600 - 500 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would be distinct. Fragmentation patterns would likely involve the loss of the iodine atom and cleavage of the aliphatic ring, providing further structural confirmation.
Theoretical and Computational Chemistry Investigations
In the absence of extensive experimental data, computational methods serve as a powerful tool to predict and understand the properties of molecules.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Correlations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: to predict the most stable conformation of the molecule.
Calculate spectroscopic properties: such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data for validation.
Analyze the electronic structure: including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is an important indicator of the molecule's kinetic stability and chemical reactivity.
Predict reactivity: by calculating molecular electrostatic potential (MEP) maps to identify electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.
These computational studies would provide valuable insights into the structure, properties, and potential reactivity of this compound, complementing and guiding experimental investigations.
Molecular Dynamics Simulations and Conformational Analysis
A thorough search of scientific databases and scholarly articles did not yield specific studies that have performed molecular dynamics simulations or detailed conformational analysis on this compound. Such a study would typically involve:
Force Field Parameterization: Defining the parameters that govern the interactions between the atoms of the molecule.
Simulation Setup: Placing the molecule in a simulated environment, often a solvent box, and setting up the temperature, pressure, and other conditions.
Production Run: Running the simulation for a sufficient length of time to observe the molecule's natural motions.
Analysis: Analyzing the trajectory of the simulation to identify stable conformations, transition pathways between them, and to calculate various structural and energetic properties.
Without such dedicated studies, it is not possible to provide specific research findings, data tables on conformational preferences, or energy landscapes for this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between a set of molecular descriptors (numerical representations of the molecular structure) and a specific property of interest.
For this compound and its derivatives, QSPR modeling could be used to predict a wide range of physicochemical properties, such as solubility, boiling point, or lipophilicity, as well as biological activities. The development of a QSPR model would generally entail:
Dataset Collection: Gathering a set of molecules with known experimental values for the property of interest.
Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the dataset.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the property.
Model Validation: Rigorously testing the model's predictive ability on an independent set of molecules.
A comprehensive search of the scientific literature did not reveal any specific QSPR studies focused on this compound. While QSPR studies have been conducted on broader classes of thiophene derivatives, the strict focus on this specific iodo-substituted compound precludes the inclusion of that data here. Therefore, no data tables of QSPR models, their statistical parameters, or predicted properties for this compound can be provided at this time.
Research Applications and Future Directions for 2 Iodo 4,5,6,7 Tetrahydrobenzo B Thiophene
Applications in Synthetic Organic Chemistry
The true synthetic value of 2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene lies in the strategic placement of the iodo-substituent on the electron-rich thiophene (B33073) ring. This feature allows for a multitude of chemical transformations, making it a prized precursor for elaborate molecular architectures.
Leveraging the Iodo-Substituent for Complex Molecule Synthesis
The carbon-iodine (C-I) bond in this compound is a key functional handle for constructing more complex molecules through various cross-coupling reactions. As aryl iodides are among the most reactive substrates for such transformations, this compound is an ideal starting point for creating new carbon-carbon and carbon-heteroatom bonds with high efficiency.
Transition-metal-catalyzed reactions, particularly those employing palladium, are central to leveraging this iodo-substituent. For instance, Sonogashira coupling reactions can be used to link terminal alkynes to the thiophene core. rsc.orgscispace.comresearchgate.net This method is highly effective for synthesizing 2-alkynyl-substituted benzo[b]thiophenes, which are themselves valuable intermediates for further chemical elaboration. rsc.orgscispace.comresearchgate.net The general pathway involves the coupling of the iodo-compound with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. scispace.com
Beyond the Sonogashira reaction, the iodo group is amenable to a wide array of other powerful cross-coupling methodologies, including:
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Stille Coupling: Reaction with organostannanes, a versatile method for creating complex architectures. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing new nitrogen-based functional groups.
These reactions collectively enable the precise and controlled installation of a wide range of substituents at the 2-position of the tetrahydrobenzo[b]thiophene scaffold, facilitating the synthesis of molecules with tailored electronic, steric, and physicochemical properties.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Sonogashira | Terminal Alkyne | C-C (sp) | Pd/Cu |
| Suzuki | Boronic Acid/Ester | C-C (sp²) | Pd |
| Heck | Alkene | C-C (sp²) | Pd |
| Stille | Organostannane | C-C (sp²) | Pd |
| Buchwald-Hartwig | Amine/Amide | C-N | Pd |
Scaffold Diversification for Chemical Library Generation
The 4,5,6,7-tetrahydrobenzo[b]thiophene core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with significant biological activity. ekb.egekb.eg This scaffold is a key component in molecules designed to target a wide range of proteins, including various kinases and receptors involved in cancer pathways. ekb.egresearchgate.netnih.gov
This compound is an ideal starting material for generating chemical libraries based on this scaffold. By employing the cross-coupling reactions described previously, chemists can systematically introduce a vast array of chemical functionalities at the 2-position. This process of scaffold diversification is crucial in drug discovery, allowing for the rapid synthesis of hundreds or thousands of related compounds. These libraries can then be screened to identify "hit" compounds with desired biological effects, such as inhibiting cancer cell growth. nih.gov
For example, derivatives of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold have been investigated as:
Inhibitors of receptor tyrosine kinases like EGFR and HER2. nih.gov
Antiproliferative agents against various cancer cell lines. researchgate.netnih.gov
Antioxidant compounds. nih.govbath.ac.uknih.gov
The ability to easily modify the scaffold starting from the iodo-derivative allows researchers to fine-tune the structure-activity relationship (SAR), optimizing potency, selectivity, and pharmacokinetic properties. researchgate.net
| Starting Material | Reaction Type | Introduced Moiety | Potential Application Area |
| 2-Iodo-tetrahydrobenzo[b]thiophene | Suzuki Coupling | Aryl, Heteroaryl groups | Kinase Inhibition, Anticancer |
| 2-Iodo-tetrahydrobenzo[b]thiophene | Buchwald-Hartwig | Amines, Anilines | Receptor Modulation |
| 2-Iodo-tetrahydrobenzo[b]thiophene | Sonogashira Coupling | Substituted Alkynes | Bio-diagnostics, Antiviral |
| 2-Iodo-tetrahydrobenzo[b]thiophene | Heck Coupling | Acrylates, Styrenes | Polymer Building Blocks |
Exploration in Materials Science Research
The electronic properties of the thiophene ring make it a fundamental building block for organic electronic materials. The this compound derivative provides a functionalized monomer that can be integrated into advanced materials with tailored optoelectronic and nonlinear optical properties.
Design and Synthesis of Thiophene-Based Polymeric and Conjugated Systems
Conjugated polymers based on thiophene are at the forefront of organic electronics research. ep2-bayreuth.de These materials feature a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons, leading to semiconducting behavior. The this compound molecule is an excellent candidate for use as a monomer in the synthesis of such polymers.
Iterative cross-coupling reactions, such as Stille or Suzuki polycondensation, can be used to link these monomer units together, forming long-chain polymers. aip.orgrsc.orgrsc.org The presence of the iodo-group facilitates these polymerization reactions. aip.org The resulting polymers would incorporate the rigid, planar tetrahydrobenzo[b]thiophene unit into the conjugated backbone, which can enhance charge carrier mobility by promoting intermolecular π-π stacking. ep2-bayreuth.de Furthermore, the saturated cyclohexane (B81311) portion of the scaffold can improve the solubility and processability of the final polymer, a common challenge in materials science. rsc.org
Development of Optoelectronic Materials (e.g., in DSSCs, LEDs, transistors)
The unique electronic structure of polymers and small molecules derived from this compound makes them promising candidates for a variety of optoelectronic devices. Fused thiophene systems are known to be excellent organic semiconductors. bohrium.comresearchgate.net
Organic Field-Effect Transistors (OFETs): Materials based on fused thiophenes have demonstrated very high charge carrier mobilities, a key metric for transistor performance. bohrium.commdpi.com Polymers incorporating the tetrahydrobenzo[b]thiophene unit could serve as the active semiconducting layer in OFETs, which are essential components for flexible displays, sensors, and RFID tags.
Dye-Sensitized Solar Cells (DSSCs): The tetrahydrobenzo[b]thiophene scaffold can be incorporated into organic dyes used in DSSCs. mdpi.comfrontiersin.org In a typical D-π-A (Donor-π-bridge-Acceptor) dye structure, this scaffold can act as part of the π-bridge, helping to tune the dye's light absorption spectrum and energy levels for efficient electron injection into a semiconductor like TiO₂. frontiersin.orgresearchgate.netresearchgate.net The ability to functionalize the scaffold allows for the optimization of these properties.
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of materials derived from this iodo-compound could allow for their use as emissive or charge-transport layers in OLEDs.
Non-linear Optical (NLO) Materials Development
Non-linear optical (NLO) materials exhibit properties that change with the intensity of incident light, making them critical for technologies like optical switching, data storage, and frequency conversion in lasers. rsc.orgyoutube.com A key strategy for creating molecular NLO materials is to design push-pull systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. rsc.orgnih.gov
This compound is an excellent platform for developing such NLO chromophores. The thiophene ring itself is a superior conjugating moiety compared to a simple benzene (B151609) ring, often leading to enhanced molecular nonlinearity (hyperpolarizability). rsc.orgrsc.org The synthetic versatility of the iodo group allows for the straightforward introduction of a powerful electron-accepting group (e.g., nitro, cyano) at the 2-position. An electron-donating group (e.g., amino, alkoxy) can be installed elsewhere on the molecule, creating the ideal D-π-A structure needed for a strong second-order NLO response. acs.org The rigid and planar nature of the fused ring system further enhances the electronic communication between the donor and acceptor, which is beneficial for NLO activity. acs.org
No Publicly Available Research Data for this compound
Following a comprehensive search of available scientific literature and databases, no specific research data was found for the chemical compound "this compound" pertaining to its applications in medicinal chemistry, including its use as a structural scaffold, in molecular docking studies, for enzymatic inhibition investigations, or its antioxidant properties.
The performed searches yielded extensive information on the broader class of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. This core structure is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a common framework for the design of new therapeutic agents. nih.govekb.egekb.eg Published studies on various derivatives of this scaffold demonstrate a wide range of biological activities and research applications, including:
Structural Scaffolding for Novel Chemical Entity Design: The 4,5,6,7-tetrahydrobenzo[b]thiophene nucleus is frequently used as a starting point for the synthesis of new molecules with potential therapeutic effects, particularly in anticancer research. ekb.egekb.egresearchgate.net
Molecular Docking and Ligand-Protein Interaction Studies: Numerous studies employ molecular docking to investigate how different 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives bind to and interact with biological targets like enzymes and proteins. nih.govresearchgate.netacs.orgbohrium.com These studies are crucial for understanding the potential mechanism of action at a molecular level.
Enzymatic Inhibition Investigations: Derivatives of this scaffold have been synthesized and evaluated as inhibitors of various enzymes. For instance, certain derivatives have been studied as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), which are enzymes implicated in cancer metabolism. nih.govacs.org
Studies on Antioxidant Mechanisms: The antioxidant potential of the 4,5,6,7-tetrahydrobenzo[b]thiophene framework is another area of investigation, with some derivatives showing significant antioxidant activity in laboratory tests. nih.govresearchgate.netresearchgate.netnih.gov
However, none of the retrieved and reviewed scientific literature specifically names or provides experimental data for the This compound variant. The iodine substitution at the 2-position makes this a distinct chemical entity, and it appears that its synthesis and biological evaluation have not been reported in the accessible public domain. While methods for the iodination of thiophene rings are known, specific application to the 4,5,6,7-tetrahydrobenzo[b]thiophene core to produce the 2-iodo derivative and its subsequent investigation in the requested research areas could not be verified.
Therefore, it is not possible to generate the requested article with scientifically accurate and sourced information focusing solely on "this compound". The available body of research focuses on other substitutions at various positions of the tetrahydrobenzo[b]thiophene ring system.
Q & A
Q. What are the common synthetic routes for 2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, iodination of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives can be achieved using iodine in the presence of oxidizing agents. details a related procedure where benzoylisothiocyanate reacts with tetrahydrobenzo[b]thiophene precursors in 1,4-dioxane under room-temperature stirring, followed by isolation via ice/water precipitation . For iodinated analogs, halogen-exchange reactions or metal-catalyzed cross-couplings (e.g., Ullmann or Sandmeyer reactions) are plausible, though specific protocols require optimization of solvents, catalysts, and stoichiometry.
Q. How is this compound characterized structurally?
Answer: Routine characterization includes NMR (¹H/¹³C) to confirm substitution patterns and iodine integration, IR spectroscopy for functional group analysis (e.g., C-I stretches at ~500 cm⁻¹), and mass spectrometry (EI or ESI) for molecular ion verification. X-ray crystallography (as in ) resolves stereochemical ambiguities, particularly for iodine’s steric effects on the tetrahydrobenzo[b]thiophene scaffold . Microanalysis (C, H, N, S) and chromatographic purity assessments (HPLC ≥98%) are also critical, as highlighted in and .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity and biological activity compared to other halogens?
Answer: Iodine’s large atomic radius and polarizability enhance electrophilic reactivity , making the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). Biologically, iodine’s electron-withdrawing effect may modulate electronic properties of the thiophene ring, affecting interactions with enzymes like tyrosinase () or antitumor targets (). Comparative studies with chloro/bromo analogs (lacking in current evidence) are needed to quantify steric vs. electronic contributions .
Q. What methodologies are used to evaluate the antitumor activity of 2-iodo-tetrahydrobenzo[b]thiophene derivatives?
Answer: In vitro assays include MTT cytotoxicity screening against cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ values calculated via dose-response curves. describes derivatives tested for apoptosis induction (flow cytometry) and DNA intercalation (UV-vis titration). In vivo models (e.g., xenografts) are rare in the provided evidence but would require pharmacokinetic profiling (bioavailability, metabolic stability) .
Q. How can contradictions in reported biological activities (e.g., anti-tyrosinase vs. antitumor) be resolved?
Answer: Discrepancies arise from target specificity and assay conditions . For example, anti-tyrosinase activity () depends on competitive inhibition mechanisms, while antitumor effects () may involve DNA damage or kinase inhibition. Resolving contradictions requires:
- Dose-response profiling across multiple assays.
- Molecular docking to compare binding affinities for unrelated targets.
- Gene expression analysis (RNA-seq) to identify pathway-specific effects .
Q. What strategies optimize the synthesis yield of 2-iodo-tetrahydrobenzo[b]thiophene derivatives?
Answer: Key variables include:
- Catalyst selection : Pd/Cu systems for cross-couchers (not explicitly covered in evidence but inferred from analogous reactions).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve iodine incorporation ( uses dioxane).
- Temperature : Room-temperature reactions () vs. controlled heating to minimize byproducts.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization () .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced activity?
Answer:
- DFT calculations (e.g., Gaussian 09) predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) to prioritize substituents for synthesis ().
- Molecular docking (AutoDock Vina) identifies binding poses with targets like tyrosinase (PDB: 2Y9X) or DNA topoisomerases. For example, iodine’s van der Waals interactions may improve binding pocket occupancy .
Q. What experimental evidence supports the role of 2-iodo substitution in stabilizing the thiophene ring’s conformation?
Answer: X-ray crystallography ( ) reveals iodine’s steric bulk imposes planar constraints on the tetrahydrobenzo[b]thiophene ring, reducing rotational freedom. NMR NOE experiments () can further validate conformational rigidity, which is critical for maintaining pharmacophore geometry during target binding .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
